molecular formula C17H13NO4 B11835818 2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid CAS No. 113258-81-4

2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid

Cat. No.: B11835818
CAS No.: 113258-81-4
M. Wt: 295.29 g/mol
InChI Key: RQFSFYIEOCHRFG-UHFFFAOYSA-N
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Description

2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzoic acid moiety linked to a tetrahydroisoquinoline ring system, which is further substituted with a methyl group and two oxo groups. The presence of these functional groups makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid typically involves multiple steps. One common method starts with the alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide intermediate. This intermediate undergoes further reactions with carbon disulfide and potassium hydroxide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as the Ullmann-Goldberg coupling reaction. This method uses inexpensive copper(I) oxide as a catalyst and avoids the use of ligands, making it more cost-effective and environmentally friendly[2][2].

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dioxane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aromatic rings .

Scientific Research Applications

2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)benzoic acid is unique due to its specific combination of functional groups and the resulting chemical properties.

Properties

CAS No.

113258-81-4

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-(2-methyl-1,3-dioxo-4H-isoquinolin-4-yl)benzoic acid

InChI

InChI=1S/C17H13NO4/c1-18-15(19)12-8-4-2-6-10(12)14(16(18)20)11-7-3-5-9-13(11)17(21)22/h2-9,14H,1H3,(H,21,22)

InChI Key

RQFSFYIEOCHRFG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(C2=CC=CC=C2C1=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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